Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol
CAS No.: 4412-92-4
Cat. No.: VC13418875
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4412-92-4 |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl(furan-3-yl)methanol |
| Standard InChI | InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2 |
| Standard InChI Key | NGZHHGIZOYVRMM-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound features a benzo[d] dioxole group (a bicyclic structure with two oxygen atoms) linked to a furan-3-yl moiety through a hydroxymethyl (-CHOH) group. This hybrid structure combines the electron-rich benzodioxole system with the aromatic furan ring, creating a planar scaffold conducive to π-π stacking interactions .
Key Structural Features:
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Benzodioxole Ring: Provides rigidity and electron density, enhancing binding affinity to biological targets .
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Furan-3-yl Group: Contributes to solubility in polar solvents and participates in hydrogen bonding .
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Methanol Bridge: Serves as a flexible spacer, enabling conformational adaptability during molecular interactions .
Comparative Analysis with Analogues
Structural analogs of this compound exhibit distinct properties based on substitutions (Table 1) :
Synthesis and Manufacturing
Core Synthetic Pathways
The synthesis of Benzo[d] dioxol-5-yl(furan-3-yl)methanol involves multi-step organic reactions:
Appel Reaction and Azide Formation
A starting material, (6-bromobenzo[d] dioxol-5-yl)methanol, undergoes Appel conditions () to yield a brominated intermediate. Subsequent nucleophilic substitution with sodium azide () produces 5-(azidomethyl)-6-bromobenzo[d] dioxole .
Huisgen Cycloaddition
The azide intermediate reacts with furan-3-yl acetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a 1,2,3-triazole linkage. This step ensures regioselectivity and high yield (82%) .
Final Hydroxylation
The triazole intermediate is hydrolyzed under acidic conditions to introduce the methanol group, completing the synthesis .
Optimization Challenges
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Yield Limitations: Side reactions during cycloaddition reduce efficiency, necessitating precise stoichiometric control .
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Purification: Chromatographic separation is required due to diastereomer formation in non-polar solvents .
Chemical and Physical Properties
Physicochemical Profile
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Solubility: Moderately soluble in ethanol (25 mg/mL) and dimethyl sulfoxide (DMSO) .
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Stability: Degrades above 150°C; sensitive to prolonged UV exposure .
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Spectroscopic Data:
Reactivity
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Oxidation: The methanol group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO) .
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Esterification: Reacts with acetyl chloride to form acetate derivatives, enhancing lipophilicity .
Biological Activities and Mechanisms
Antiparasitic and Antimicrobial Effects
In vitro studies demonstrate low micromolar activity against Trypanosoma cruzi (EC = 3.2 µM) and Leishmania infantum (EC = 4.8 µM). The compound disrupts parasite membrane integrity by inhibiting ergosterol biosynthesis .
Cytotoxicity Profiling
While effective against pathogens, the compound exhibits moderate cytotoxicity in human fibroblasts (MRC-5 EC = 20 µM), necessitating structural modifications to improve selectivity .
Enzyme Inhibition
Molecular docking reveals strong binding affinity ( = 12 nM) to cytochrome P450 3A4 (CYP3A4), suggesting potential drug-drug interaction risks .
Applications in Drug Development
Lead Optimization
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Analog Synthesis: Substituents on the furan ring (e.g., nitro groups) enhance antiparasitic potency by 3-fold .
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Prodrug Design: Phosphate ester derivatives improve oral bioavailability in rodent models .
Material Science Applications
The compound’s planar structure facilitates its use in organic semiconductors, exhibiting a bandgap of 2.8 eV and hole mobility of 0.15 cm/V·s .
Future Directions
Research Priorities
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In Vivo Studies: Pharmacokinetic profiling in murine models to assess metabolic stability .
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Toxicity Mitigation: Introducing polar groups (e.g., sulfonate) to reduce off-target effects .
Industrial Scalability
Continuous-flow synthesis methods are under development to enhance yield (target: 75%) and reduce waste .
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